molecular formula C14H10F2O2 B1471012 2,3-Difluoro-4-formyl-benzyloxybenzene CAS No. 947279-29-0

2,3-Difluoro-4-formyl-benzyloxybenzene

Cat. No. B1471012
CAS RN: 947279-29-0
M. Wt: 248.22 g/mol
InChI Key: IKVASPPFJIREDB-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-formyl-benzyloxybenzene is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . The IUPAC name for this compound is 4-(benzyloxy)-2,3-difluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-formyl-benzyloxybenzene is 1S/C14H10F2O2/c15-13-11(8-17)6-7-12(14(13)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.

It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Photocatalyzed Benzylic Fluorination : In a study by Bloom, McCann, and Lectka (2014), benzylic compounds were oxidized by 1,2,4,5-tetracyanobenzene (TCB) in the presence of Selectfluor. This method, which is metal-free and uses inexpensive reagents, efficiently produces electron-deficient, less substituted, and otherwise inaccessible benzylic fluorides, suggesting potential applications in synthetic chemistry (Bloom, McCann, & Lectka, 2014).

  • Covalent Organic Frameworks (COFs) : Uribe-Romo et al. (2011) reported the condensation of organic building units through hydrazone bonds, forming highly crystalline and stable two-dimensional porous frameworks, COF-42 and COF-43. This expands the possibilities for porous materials, which have applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

  • Conducting Polymer Research : Krebs and Jensen (2003) synthesized versatile fluorine compounds for researching fluorinated materials in conducting polymers. Their work highlights the importance of fluorinated molecules in modifying properties of polymers and materials, which has implications in electronics and materials science (Krebs & Jensen, 2003).

  • Electrooptical Properties in Liquid Crystals : Chiba and Yoshizawa (2008) explored the physical properties of a dimesogenic liquid crystal containing a 2,3-difluoro-1,4-diphenylbenzene unit. Their research contributes to understanding the physical and electrooptical characteristics of liquid crystals, which are crucial in display technologies (Chiba & Yoshizawa, 2008).

  • Organometallic Chemistry with Partially Fluorinated Benzenes : Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes in organometallic chemistry and catalysis. Their study reveals how fluorine substitution affects binding strength with metal centres, providing insights into the design of new catalytic systems (Pike, Crimmin, & Chaplin, 2017).

Safety and Hazards

The safety information for 2,3-Difluoro-4-formyl-benzyloxybenzene indicates that it has a GHS07 pictogram and a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

2,3-difluoro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-11(8-17)6-7-12(14(13)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVASPPFJIREDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268090
Record name 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-phenylmethoxybenzaldehyde

CAS RN

947279-29-0
Record name 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947279-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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